7-Aminonitrazepam

Beschreibung

Significance of Metabolite Research in Chemical Biology

Metabolite research, a cornerstone of metabolomics, is fundamental to understanding the intricate chemical processes within biological systems. kyoto-u.ac.jpwikipedia.org Metabolites are the small molecule intermediates and products of metabolism, and their analysis provides a direct functional readout of the physiological state of a cell or organism. wikipedia.org This field offers a snapshot of what has happened and is currently happening at a molecular level, bridging the gap between genotype and phenotype. frontiersin.orgbitesizebio.com The study of metabolites is crucial for identifying biomarkers for diseases, understanding metabolic pathways, and exploring the therapeutic and toxicological effects of chemical compounds. frontiersin.orge-enm.org By examining the complete set of metabolites, known as the metabolome, researchers can gain insights into unique metabolic mechanisms and potential therapeutic targets. frontiersin.org

Overview of 7-Aminonitrazepam as a Key Benzodiazepine (B76468) Metabolite for Research

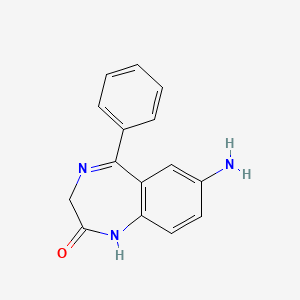

This compound is the primary urinary metabolite of nitrazepam, a benzodiazepine drug. mdpi.comlipomed-usa.com It is also considered a metabolite of flunitrazepam. biosynth.com As a member of the 1,4-benzodiazepine (B1214927) class of organic compounds, its structure features a benzene (B151609) ring fused to a diazepine (B8756704) ring. smolecule.comhmdb.ca The detection and quantification of this compound are significant in various research areas, including clinical analysis, pharmacology, toxicology, and forensic science. mdpi.com Its presence in biological samples, such as urine and blood, serves as a reliable biomarker for nitrazepam exposure. lipomed-usa.comlipomed-shop.com

Scope and Academic Relevance of this compound Studies

The study of this compound is academically relevant due to its role in understanding the metabolism and distribution of its parent compound, nitrazepam. smolecule.com Research on this metabolite is essential for developing sensitive and specific analytical methods for its detection in biological matrices. mdpi.com These methods are critical in forensic toxicology to investigate drug-related cases and in clinical settings for monitoring drug use. mdpi.comjst.go.jp Furthermore, studies on this compound contribute to the broader understanding of benzodiazepine metabolism, which can have implications for drug development and safety assessment. nih.gov The investigation of its physicochemical properties also provides insights into its environmental transport and potential impact. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4928-02-3 | smolecule.comchemicalbook.comcymitquimica.comnih.gov |

| Molecular Formula | C15H13N3O | smolecule.comchemicalbook.comcymitquimica.comnih.gov |

| Molecular Weight | 251.28 g/mol | smolecule.comchemicalbook.comcymitquimica.comnih.gov |

| IUPAC Name | 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | smolecule.comnih.gov |

| Appearance | Pale Yellow Solid | chemicalbook.comchemicalbook.com |

| Melting Point | 242-244°C | chemicalbook.com |

| LogP | 1.00 | nih.gov |

Synthesis of this compound

The primary method for synthesizing this compound involves the reduction of its parent compound, nitrazepam. smolecule.comtandfonline.com

| Starting Material | Reaction Type | Reagents | Resulting Product |

| Nitrazepam | Reduction | Iron powder and ammonium (B1175870) chloride in methanol (B129727)/water | This compound |

This process specifically targets the nitro group on the benzene ring of nitrazepam, converting it to an amino group to form this compound. smolecule.com The resulting product is then typically purified through methods like recrystallization or chromatography. smolecule.com

Analytical Methods for the Detection of this compound

A variety of analytical techniques have been developed for the sensitive and specific detection and quantification of this compound in biological samples.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Key Findings & Research Context |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Urine | 0.07 ng/mL | Offers high sensitivity and specificity for detection in urine. smolecule.com It is a robust and specific method for routine analysis. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | 1.2 µg/L (with trimethylsilyl (B98337) derivatization) | Derivatization improves volatility and detection. smolecule.com A highly sensitive method has been developed using tert-butyldimethylsilyl derivatization. researchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Buffer, Urine | 5.6 pg/mL (in buffer), 0.18 µg/kg (in urine) | Utilizing gold nanoparticles and enzyme-labeled antibodies significantly increases sensitivity. mdpi.comsmolecule.com Class-selective antibodies can be used for multi-residue detection of benzodiazepines. tandfonline.comtandfonline.com |

| Electrochemical Methods | Spiked Urine and Blood | - | Studied at electrified liquid-liquid interfaces to understand its transport and for detection in biological fluids. exlibrisgroup.comresearchgate.net |

Applications in Forensic and Toxicological Analysis

This compound is a crucial analyte in forensic and toxicological investigations. Its detection in biological samples is a key indicator of nitrazepam use. lipomed-shop.com

Forensic Investigations: In drug-related cases, the analysis of this compound in postmortem specimens like blood, urine, and tissues helps in determining the cause of death and understanding the drug's distribution in the body. jst.go.jpnih.gov Studies have shown its presence in various postmortem matrices, including peripheral blood, cardiac blood, and muscle tissue. nih.gov

Clinical Toxicology: In clinical settings, monitoring the levels of this compound in urine is used for drug testing and to ensure compliance with prescribed treatments. The development of highly sensitive detection methods, such as LC-MS/MS and nano-enhanced ELISA, allows for the accurate quantification of the metabolite even at very low concentrations. mdpi.comnih.gov

Metabolism Studies: Research on the metabolism of nitrazepam to this compound, and its further metabolism to 7-acetylaminonitrazepam, has revealed species-specific differences. nih.gov For instance, rats show a higher rate of N-acetylation of this compound compared to mice. nih.gov Such studies are vital for understanding the pharmacological and toxicological profiles of benzodiazepines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOUQHVDCKOOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197749 | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-02-3 | |

| Record name | 7-Aminonitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminonitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINONITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminonitrazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Precursor Chemistry of 7 Aminonitrazepam

Laboratory Synthesis Methodologies from Precursor Compounds

The primary route for synthesizing 7-Aminonitrazepam in a laboratory setting involves the chemical reduction of its parent compound, nitrazepam.

Nitro Group Reduction Strategies for Nitrazepam Derivatives

The synthesis of this compound from nitrazepam is achieved through the reduction of the nitro group (-NO2) at the 7-position of the benzodiazepine (B76468) structure to an amino group (-NH2). tandfonline.comnih.govresearchgate.net This transformation is a common strategy for producing the 7-amino metabolites of nitrobenzodiazepines. nih.govnih.gov Besides chemical synthesis, it has been noted that gut microbial nitroreductase activity can also reduce the nitro groups of benzodiazepines like nitrazepam to form their corresponding amino metabolites in vivo. nih.govresearchgate.net

Several reducing agents can be employed for this purpose, including iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride, and tin(II) chloride. nih.govtandfonline.comtandfonline.com Catalytic hydrogenation is another potential method for this type of reduction. smolecule.com The choice of reagent and conditions can influence the reaction's efficiency and the purity of the final product.

Chemical Reagents and Reaction Conditions for Synthesis

A widely documented method for the synthesis of this compound involves the use of reduced iron powder and ammonium chloride in a solvent mixture. tandfonline.comtandfonline.commdpi.com In a typical procedure, iron powder and ammonium chloride are suspended in a mixture of water and methanol (B129727) and heated. tandfonline.commdpi.com Nitrazepam, dissolved in methanol, is then added to this refluxing mixture. tandfonline.comtandfonline.comtandfonline.commdpi.com The reaction is allowed to proceed under reflux for several hours to ensure complete reduction of the nitro group. tandfonline.comtandfonline.commdpi.com

Another established method utilizes tin(II) chloride under mild conditions, employing ultrasonication at room temperature to facilitate the reduction of the nitro group. nih.gov This method is presented as a straightforward protocol requiring minimal laboratory facilities. nih.gov

The table below summarizes typical reaction conditions reported in the literature.

| Reagents | Solvent | Temperature | Duration | Reference |

| Iron Powder, Ammonium Chloride | Methanol/Water | Reflux (95°C) | 5 hours | tandfonline.comtandfonline.commdpi.com |

| Iron Powder, Ammonium Chloride, HCl | Methanol | Reflux (95°C) | 5 hours | tandfonline.comtandfonline.com |

| Tin(II) Chloride | Not specified | Room Temperature | Not specified | nih.gov |

| Lithium Aluminum Hydride | Not specified | Not specified | Not specified | smolecule.com |

| Catalytic Hydrogenation | Not specified | Not specified | Not specified | smolecule.com |

Purification Techniques for Synthesized this compound

Following the synthesis, purification of the crude product is essential to isolate this compound from unreacted starting material, reagents, and byproducts. A common initial step involves filtering the hot reaction mixture to remove solid catalysts like iron powder. tandfonline.comtandfonline.commdpi.com The solvent is then typically removed by evaporation under reduced pressure (in vacuo). tandfonline.commdpi.com

The resulting precipitate or residue is then subjected to further purification. Recrystallization from a suitable solvent, such as methanol or a methanol-hexane mixture, is a frequently used technique to obtain the purified crystalline product. tandfonline.commdpi.com In some procedures, the pH of the solution is adjusted to around 10 with sodium hydroxide (B78521) to precipitate the product before collection and drying. tandfonline.com

For analytical confirmation and further purification, chromatographic methods are employed. Thin-layer chromatography (TLC) can be used to separate this compound from residual nitrazepam, with reported Rf values of 0.35 and 0.72, respectively, using a hexane/acetic acetate (B1210297) (1:1, v/v) mobile phase. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also utilized, often after derivatization, to confirm the identity and purity of the synthesized compound. tandfonline.commdpi.comsigmaaldrich.com

Production of Immunogens and Conjugates for Research Applications

This compound serves as a crucial building block for developing immunoassays to detect nitrazepam and its metabolites. This involves its use as a hapten, which is then conjugated to a larger carrier protein to elicit an immune response.

Hapten Synthesis for Antibody Development

In the context of immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov this compound is synthesized to serve as a hapten for the production of antibodies against nitrazepam. tandfonline.comtandfonline.comtib.eu The presence of the amino group provides a reactive handle that is not present in the parent drug, nitrazepam, allowing for direct coupling to carrier proteins. tandfonline.comtandfonline.com

The synthesis of the hapten is the first step in creating an immunogen. tandfonline.comtandfonline.com Once synthesized and purified, the this compound hapten is ready for conjugation to a carrier protein. tandfonline.comtandfonline.com Common carrier proteins used for this purpose include bovine serum albumin (BSA) and ovalbumin (OVA). tandfonline.comtandfonline.comtandfonline.com The resulting hapten-protein conjugate, referred to as an immunogen (e.g., this compound-BSA), is then used to immunize animals, typically rabbits or mice, to generate polyclonal or monoclonal antibodies, respectively. tandfonline.comtandfonline.comnih.govresearchgate.net

Diazotization Methods for Protein Conjugation in Immunoassay Development

The most common method for covalently attaching the this compound hapten to a carrier protein is through diazotization. tandfonline.comtandfonline.comtandfonline.com This chemical process converts the primary aromatic amino group of this compound into a diazonium salt. This is typically achieved by reacting the hapten with sodium nitrite (B80452) (NaNO2) under acidic conditions (e.g., using hydrochloric acid or sulfuric acid) at a low temperature (0-4°C) to ensure the stability of the diazonium salt. tandfonline.commdpi.com

The resulting highly reactive diazonium salt is then added dropwise to a cooled solution of the carrier protein (BSA or OVA) in a buffer with an alkaline pH (typically between 9.0 and 10). tandfonline.commdpi.com The diazonium group reacts with electron-rich amino acid residues on the protein surface, such as tyrosine and lysine, to form a stable azo linkage, thus covalently coupling the hapten to the protein. tandfonline.commdpi.com

After the conjugation reaction, the mixture is purified to remove unreacted hapten and reagents. This is commonly accomplished through extensive dialysis against a phosphate (B84403) buffer. tandfonline.commdpi.com The final purified conjugate (e.g., this compound-OVA or this compound-BSA) can then be used as a coating antigen in an enzyme-linked immunosorbent assay (ELISA) or as an immunogen to produce antibodies. tandfonline.comtandfonline.comtandfonline.com

The table below outlines the key steps and reagents in the diazotization process.

| Step | Reagents | Conditions | Purpose | Reference |

| Activation | This compound, Hydrochloric Acid (or Sulfuric Acid), Sodium Nitrite | 0-4°C | Formation of diazonium salt | tandfonline.commdpi.com |

| Conjugation | Diazotized Hapten, Carrier Protein (BSA or OVA), Borate Buffer | 0-4°C, pH 9.0-10.0 | Covalent coupling of hapten to protein | tandfonline.commdpi.com |

| Purification | Phosphate-Buffered Saline (PBS) | 4°C | Removal of unreacted molecules via dialysis | tandfonline.commdpi.com |

Metabolic Pathways and Biotransformation Research of 7 Aminonitrazepam

Characterization of Biotransformation from Parent Compounds

The formation of 7-aminonitrazepam is a key step in the metabolism of nitrazepam and related benzodiazepine (B76468) derivatives. This biotransformation is primarily characterized by nitroreduction, a process that significantly alters the chemical properties and biological activity of the parent drug.

Nitroreduction Mechanisms in Metabolite Formation

The conversion of nitrazepam to this compound occurs through the reduction of the nitro group at the 7th position of the benzodiazepine structure. scielo.brnih.gov This nitroreduction is a critical metabolic pathway, leading to the formation of the corresponding amino metabolite. scielo.brnih.gov Research has shown that this reductive process can have significant toxicological implications. nih.govdoi.org

The primary mechanism involves a two-electron reduction of the nitro group, which is catalyzed by various enzymes, including nitroreductases. scielo.br This process is distinct from other metabolic reactions such as hydroxylation or demethylation that also occur with benzodiazepines. nih.gov The reduction of the nitro group is a significant route for the excretion of nitrazepam. nih.govtandfonline.com

Role as a Primary Metabolite of Nitrazepam in Research Models

This compound is consistently identified as the primary metabolite of nitrazepam in various research models, including both in vivo and in vitro studies. mdpi.comlipomed-usa.comnih.gov Following oral administration of nitrazepam, it is extensively metabolized in the liver, primarily through nitroreduction, to form this compound. mims.comhres.ca This metabolite is then often further acetylated to 7-acetylaminonitrazepam. hres.canih.gov

Studies in rats have demonstrated that a significant portion of excreted nitrazepam metabolites are in the form of these nitro-reduced compounds. nih.gov The detection of this compound in urine is a reliable biomarker for confirming the intake of nitrazepam. lipomed-usa.comoup.com In fact, research suggests that the metabolites of nitrobenzodiazepines, like this compound, are more likely to be detected in oral fluid than the parent drug, highlighting their importance in analytical toxicology. oup.com

Table 1: Detection of Nitrazepam and this compound in Oral Fluid Samples

| Finding | Number of Cases |

| Both Nitrazepam and this compound Detected | 139 |

| Only Nitrazepam Detected | 16 |

| Only this compound Detected | 56 |

| Data from a study on authentic oral fluid samples, indicating the higher frequency of metabolite detection. oup.com |

Metabolite Relationships with Other Benzodiazepine Derivatives (e.g., Nimetazepam)

The metabolic pathway leading to this compound is not exclusive to nitrazepam. Other nitrobenzodiazepine derivatives, such as nimetazepam, also undergo similar biotransformation processes. Nimetazepam, the N-methylated analog of nitrazepam, is also metabolized via reduction of its nitro group to form 7-aminonimetazepam. cspatologie.czjst.go.jp

Enzymatic and Microbiological Contributions to this compound Formation

The biotransformation of nitrazepam to this compound is not solely dependent on host enzymes but is also significantly influenced by the metabolic activities of the gut microbiota.

In Vitro Studies of Nitroreductase Activity

In vitro studies have been instrumental in identifying the enzymes responsible for the nitroreduction of nitrazepam. Research using human liver cytosol (HLC) and human liver microsomes (HLM) has revealed that the primary enzyme responsible for this reduction in the human liver is aldehyde oxidase 1 (AOX1). nih.gov The activity of this enzyme was confirmed through inhibition studies and the use of AOX1-specific electron donors. nih.gov

Furthermore, flavin-containing reductases, such as NADPH-cytochrome P450 reductase, have been shown to be involved in the reductive conversion of nitrobenzodiazepines to their 7-amino metabolites. researchgate.net Studies have also explored the potential of using bacterial nitroreductases, like E. coli nitroreductase NfsB, for the detoxification of nitrobenzodiazepines. researchgate.netairitilibrary.com

Investigation of Gut Microbiota-Mediated Biotransformation

The gut microbiome plays a crucial role in the metabolism of nitrazepam. nih.govnih.gov Gut microbial nitroreductase activity has been demonstrated to be important for the formation of this compound both in vitro and in vivo. nih.gov Several bacterial genera, including Clostridium, Bacteroidetes, and Eubacterium, have been identified as being capable of carrying out this nitroreduction. tandfonline.com

Table 2: Impact of Antibiotic Treatment on Nitrazepam Metabolism in Rats

| Condition | Percentage of Nitro-Reduced Metabolites Excreted |

| Normal (Oral Dosing) | ~30% |

| After Antibiotic Pre-treatment | 2% |

| Data illustrating the significant role of gut microbiota in the formation of this compound and its subsequent metabolites. nih.gov |

Liver Microsomal Inhibition Studies in Research Models

In preclinical drug development, evaluating the potential of a compound and its metabolites to inhibit key drug-metabolizing enzymes is crucial for predicting drug-drug interactions. Research has indicated that this compound, a major metabolite of nitrazepam and flunitrazepam, exhibits inhibitory activity against liver microsomal enzymes. smolecule.combiosynth.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

Studies using human and rat liver microsomes have demonstrated that this compound possesses inhibitory effects. biosynth.com This suggests that the presence of this compound could potentially slow the metabolism of other drugs that are substrates for the same enzymes, leading to altered pharmacokinetic profiles. smolecule.com The inhibitory potential of this compound has been compared to its parent compounds and other benzodiazepines. In one study, its inhibitory activity on human liver and serum enzymes was found to be more potent than that of flunitrazepam, though less potent than alprazolam. biosynth.com

The standard method for quantifying such inhibition involves determining the IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. bienta.netevotec.com These assays are typically conducted by incubating the compound with liver microsomes, a specific CYP isoform probe substrate, and necessary cofactors like NADPH. evotec.com A decrease in the formation of the probe substrate's metabolite is measured, often via LC-MS/MS, to calculate the IC50 value. bienta.netbibliotekanauki.pl While specific IC50 values for this compound against individual CYP isoforms are not extensively detailed in the available literature, the qualitative findings highlight its relevance in interaction studies.

Table 1: Comparative Inhibitory Potency of this compound in In Vitro Models

| Compound | Target Matrix | Observed Inhibitory Potency | Citation |

| This compound | Human Liver Microsomes | More potent than Flunitrazepam | biosynth.com |

| Human Liver Microsomes | Less potent than Alprazolam | biosynth.com | |

| Rat Liver Microsomes | Demonstrates inhibitory effects | biosynth.com |

In Vitro Metabolism Research Models

The investigation of a xenobiotic's metabolic fate is a cornerstone of pharmaceutical research. In vitro models provide a controlled environment to study metabolic pathways, stability, and potential for drug interactions before advancing to in vivo studies. These models, including subcellular fractions like liver microsomes and S9 fractions, as well as intact cell systems like hepatocytes, are indispensable tools in modern drug discovery. srce.hrdls.com

Strategies for Assessing Metabolic Stability in Preclinical Research

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. srce.hr It is a critical parameter assessed early in drug discovery, as a compound that is metabolized too rapidly may have poor bioavailability and a short duration of action, while one that is too stable might accumulate and cause toxicity. srce.hr

The primary strategy for assessing metabolic stability involves incubating a test compound with an in vitro metabolic system, such as liver microsomes or S9 fractions, and monitoring the disappearance of the parent compound over time. nuvisan.comevotec.com These assays allow for the determination of key pharmacokinetic parameters:

In Vitro Half-Life (t½): The time required for the concentration of the parent compound to decrease by half. This is determined by analyzing samples at various time points during the incubation. thermofisher.com

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.comthermofisher.com It is calculated from the in vitro half-life and the conditions of the assay (e.g., protein concentration, incubation volume). thermofisher.com

These in vitro values can then be scaled using established models to predict in vivo hepatic clearance, bioavailability, and half-life in humans and other species. srce.hrnuvisan.com This allows for the ranking of new chemical entities and guides structural modifications to optimize metabolic properties. thermofisher.com

Table 2: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Application in Preclinical Research |

| In Vitro Half-Life (t½) | Time taken for 50% of the compound to be metabolized in an in vitro system. | Rank-ordering compounds; identifying metabolically labile compounds. |

| Intrinsic Clearance (CLint) | The inherent metabolic clearance rate by liver enzymes, normalized to protein amount. | Predicting in vivo hepatic clearance and extraction ratio; interspecies scaling. |

Metabolite Characterization in Biological Matrices (e.g., Liver Homogenates, S9 Fractions)

Identifying the metabolic pathways of a compound is as important as determining its stability. This involves characterizing the structures of the metabolites formed. Biological matrices such as liver homogenates and, more specifically, S9 fractions are highly valuable for these studies. researchgate.net Liver homogenates provide a crude preparation of the entire cellular contents, while S9 fractions are the 9000g supernatant of a liver homogenate. nih.gov A key advantage of the S9 fraction is that it contains both the microsomal (endoplasmic reticulum) and cytosolic fractions of the liver cell. mdpi.comevotec.com This allows for the simultaneous investigation of Phase I reactions (e.g., oxidation, reduction, hydrolysis), which primarily occur in microsomes, and many Phase II conjugation reactions (e.g., acetylation, sulfation), which occur in the cytosol. nih.govmdpi.com

For this compound, subsequent metabolic transformations have been identified in such in vitro systems. The primary pathways involve Phase II acetylation and further Phase I hydroxylation:

Acetylation: The amino group of this compound is acetylated by the cytosolic enzyme N-acetyltransferase 2 (NAT2) to form 7-acetylamino nitrazepam. nih.gov

Hydroxylation: Research indicates that this compound can undergo hydroxylation. nih.gov A reactive N-hydroxylamino metabolite has been detected, with its formation being readily catalyzed by the microsomal enzyme CYP3A4 in studies using recombinant enzymes. nih.gov

The use of S9 fractions, supplemented with appropriate cofactors for both Phase I (e.g., NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes, provides a comprehensive picture of a compound's metabolic profile. nih.govevotec.com

Table 3: Known Metabolic Transformations of this compound

| Metabolite | Reaction Type | Enzyme(s) Involved | Cellular Location | Citation |

| 7-acetylamino nitrazepam | Acetylation (Phase II) | N-acetyltransferase 2 (NAT2) | Cytosol | nih.gov |

| N-hydroxylamino metabolite | Hydroxylation (Phase I) | Cytochrome P450 3A4 (CYP3A4) | Microsomes | nih.gov |

Advanced Analytical Methodologies for 7 Aminonitrazepam Research

Chromatographic and Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are the gold standard for the confirmatory analysis of 7-aminonitrazepam, offering high sensitivity and specificity. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Development and Optimization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of this compound in biological samples. mdpi.com Method development often involves optimizing chromatographic separation, sample preparation, and mass spectrometric parameters to achieve high sensitivity and reliability.

Researchers have developed and validated LC-MS/MS methods for the determination of multiple benzodiazepines, including this compound, in human urine. nih.gov These methods often include a hydrolysis step to measure conjugated and unconjugated forms of the metabolites. nih.gov For instance, a method involving enzymatic hydrolysis with β-glucuronidase followed by solid-phase extraction (SPE) has been successfully implemented. nih.gov The analytes are then quantified using multiple reaction monitoring (MRM) mode, which enhances specificity. nih.govnih.gov Deuterated internal standards are commonly used to ensure accurate quantification. nih.gov

The optimization of HPLC-MS/MS methods aims to minimize matrix effects and improve recovery. A 10-fold dilution of urine samples has been shown to be sufficient to minimize ion suppression to less than 20% for this compound and other benzodiazepines. sciex.com

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Sample Type | Human Urine | nih.gov |

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), Solid-Phase Extraction (SPE) | nih.gov |

| Chromatography | XTerra MS C18 column | nih.gov |

| Mobile Phase | Methanol (B129727) and formate (B1220265) buffer | nih.gov |

| Detection | Positive electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | 7-aminoclonazepam-d(4) | nih.gov |

| Concentration Range | 0.1-8.0 µM | nih.gov |

| Limit of Quantification (LOQ) | < 5 µg/L | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the determination of this compound. mdpi.com These methods typically require a derivatization step to improve the volatility and thermal stability of the analyte. oup.comnyc.gov

GC-MS methods have been developed for the simultaneous analysis of multiple benzodiazepines in various matrices, including whole blood and urine. indjaerospacemed.comresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix. nyc.gov For urine samples, an enzymatic hydrolysis step is commonly performed to cleave glucuronide conjugates. oup.comnyc.gov Analysis is often carried out in the selected ion monitoring (SIM) mode to increase sensitivity and selectivity. nyc.govindjaerospacemed.com

Derivatization Strategies for Enhanced Detection in GC-MS (e.g., tert-butyldimethylsilyl derivatization)

Derivatization is a critical step in the GC-MS analysis of this compound. Silylation is a common strategy, with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being used to form tert-butyldimethylsilyl (TBDMS) derivatives. nyc.govresearchgate.netspringernature.com TBDMS derivatives are favored over trimethylsilyl (B98337) (TMS) derivatives because they are more stable, less sensitive to moisture, and provide more specific mass fragmentation patterns. oup.comresearchgate.net

One study detailed a highly sensitive method for urinary this compound using TBDMS derivatization. researchgate.netresearchgate.netsciencechina.cn The method demonstrated good extraction efficiency, a wide linear range, and low limits of detection and quantification. researchgate.netresearchgate.netsciencechina.cn However, it has been noted that the amino groups of 7-amino metabolites like this compound may not be silylated under certain conditions, potentially leading to higher limits of detection. oup.com Another approach involves derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Benzodiazepines

| Derivatization Reagent | Derivative | Advantages | Disadvantages | Source |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | More stable, reproducible, sensitive, specific mass fragmentation | Amino groups may not silylate under all conditions | oup.comresearchgate.net |

| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | Common reagent | Less stable, sensitive to moisture | oup.comresearchgate.net |

| PFPA | Pentafluoropropionyl | Suitable for GC-MS analysis | - | nih.gov |

Application in Multi-Residue Detection of Benzodiazepine (B76468) Metabolites

The developed chromatographic methods are frequently applied to the simultaneous detection of a wide range of benzodiazepines and their metabolites. This is particularly important in forensic and clinical settings where polysubstance use is common.

HPLC-MS/MS methods have been validated for the simultaneous quantification of up to 26 benzodiazepines and their metabolites in blood, urine, and hair. nih.gov These multi-residue methods allow for a comprehensive screening and confirmation of benzodiazepine exposure from a single sample. nih.gov Similarly, GC-MS methods have been developed for the simultaneous detection of eight or more benzodiazepines in blood and urine. indjaerospacemed.comresearchgate.net These comprehensive panels are crucial for obtaining a complete toxicological profile. researchgate.net

Immunoassay Development and Applications in Research

Immunoassays offer a rapid and cost-effective screening tool for the detection of this compound, although they are generally less specific than chromatographic methods. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the detection of this compound. mdpi.comtandfonline.com These assays are based on the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. gimaitaly.com

Class-selective ELISAs have been developed for the multi-residue detection of benzodiazepines. tandfonline.comtandfonline.com In one study, polyclonal antibodies were raised using a this compound-BSA conjugate, which showed high affinity for several benzodiazepines, including nitrazepam, clonazepam, and their 7-amino metabolites. tandfonline.comtandfonline.com The resulting indirect competitive ELISA had IC50 values in the low µg/L range for these compounds. tandfonline.comtandfonline.com

To enhance the sensitivity of traditional ELISAs, novel approaches have been explored. One such method utilizes gold nanoparticle-labeled antibodies as signal probes, which increased the sensitivity for this compound by nearly 20-fold, achieving a limit of detection of 0.18 µg/kg in urine. mdpi.comnih.gov

Table 3: Performance of a Nano-Enhanced ELISA for this compound in Urine

| Parameter | Value | Source |

| Sensitivity (in buffer) | 5.6 pg/mL | mdpi.comresearchgate.net |

| Limit of Detection (LOD) in urine | 0.18 ng/mL | mdpi.com |

| Recoveries (spiked samples) | 83.4% - 95.5% | mdpi.com |

| Relative Standard Deviations (RSD) | < 11% | mdpi.com |

While immunoassays are valuable for initial screening, confirmatory analysis by a more specific method like GC-MS or LC-MS/MS is typically required. adhb.govt.nzdhm.com.au It is also important to note that some immunoassays may have low cross-reactivity with nitrazepam, potentially leading to false-negative results at low concentrations. adhb.govt.nz

Nano-Enhanced ELISA for Ultrasensitive Detection in Research Matrices

The detection of this compound (7-ANZP) in complex matrices like urine has been significantly improved by the application of nanotechnology in enzyme-linked immunosorbent assays (ELISA). mdpi.comnih.gov A notable advancement is the development of a nano-enhanced ELISA that utilizes a bioconjugate of gold nanoparticles (GNPs) and an enzyme-labeled antibody as a single, highly effective signal probe. mdpi.comnih.gov This approach has been shown to increase the sensitivity for 7-ANZP by approximately 20 times compared to traditional ELISA methods. mdpi.comnih.gov

The principle of this method involves combining a standard ELISA format with a GNP-antibody-enzyme bioconjugate. mdpi.com This nano-enhancement results in a remarkably low detection limit. mdpi.com Research has demonstrated that this technique can achieve a sensitivity of 5.6 pg/mL for 7-ANZP in buffer solutions. mdpi.comnih.gov When applied to research matrices such as urine, a limit of detection (LOD) of 0.18 µg/kg can be reached after simple hydrolysis and dilution of the samples. mdpi.comnih.gov

The preparation of the gold nanoparticle-IgG-HRP conjugate is straightforward, and the resulting probe is stable. mdpi.com Despite its enhanced sensitivity, the protocol for the nano-enhanced ELISA is as simple as a conventional ELISA. mdpi.com The validity of this method has been demonstrated through recovery studies in spiked human urine samples, showing excellent accuracy and precision. mdpi.com The results obtained by this nano-enhanced ELISA also show good correlation with those confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with differences being less than 14%. mdpi.com

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| 0.5 | 0.47 | 95.5 | 10.1 |

| 1.5 | 1.31 | 87.3 | 9.5 |

| 4.0 | 3.34 | 83.4 | 8.8 |

Development of Class-Selective Antibodies for Benzodiazepine Research

In addition to compound-specific assays, research has focused on developing class-selective antibodies for the simultaneous detection of multiple benzodiazepines. tandfonline.comtandfonline.comtandfonline.com This approach is advantageous for screening purposes, offering a broader detection window. tandfonline.com To achieve this, artificial antigens were created by using haptens of this compound and 7-aminoclonazepam (B1198261) conjugated to a carrier protein, bovine serum albumin (BSA). tandfonline.comtandfonline.comtandfonline.com

New Zealand white rabbits were immunized with these class-selective immunogens to generate polyclonal antibodies (PcAbs). tandfonline.comtandfonline.com Characterization studies revealed that the antibodies raised against the this compound-BSA immunogen exhibited high affinity and broad specificity, recognizing six different benzodiazepines. tandfonline.comtandfonline.comtandfonline.com These included nitrazepam, clonazepam, this compound, 7-aminoclonazepam, delorazepam, and nordazepam. tandfonline.comtandfonline.comtandfonline.com

Based on these broadly specific antibodies, an indirect competitive ELISA was developed for multi-residue determination. tandfonline.comtandfonline.comtandfonline.com The performance of this immunoassay was optimized and validated, demonstrating its suitability for screening benzodiazepines in urine samples. tandfonline.comtandfonline.com In contrast, research has also been conducted to produce highly specific monoclonal antibodies using this compound as the hapten, which resulted in an antibody with high specificity for the parent drug, nitrazepam, and only 23% cross-reactivity with this compound itself. tandfonline.com

| Compound | IC50 (µg/L) |

|---|---|

| This compound | 1.92 |

| Nitrazepam | 2.50 |

| 7-Aminoclonazepam | 2.78 |

| Clonazepam | 3.13 |

| Delorazepam | 3.13 |

| Nordazepam | 4.55 |

Electrochemical and Other Spectroscopic Analytical Approaches

Electrified Liquid-Liquid Interface (eLLI) Studies for Interfacial Behavior

The electrochemical behavior of this compound has been investigated using the electrified liquid-liquid interface (eLLI), also known as the interface between two immiscible electrolyte solutions (ITIES). exlibrisgroup.comnih.gov This technique provides insights into the transport properties and interfacial activity of charged species. The chemical structure of this compound, which includes a diazepine (B8756704) ring and an amino group, allows for molecular charging at pH values below its pKa (pKa1 = 2.5, pKa2 = 4.6). exlibrisgroup.comnih.govresearchgate.net

Due to this ability to become protonated and carry a positive charge, this compound can be transferred across the electrified interface between an aqueous phase and an organic phase (like 1,2-dichloroethane) by applying a specific Galvani potential difference. exlibrisgroup.comnih.govresearchgate.net Researchers have studied this phenomenon at both macroscopic eLLI, using a conventional four-electrode cell, and at microscopic eLLI, employing a microtip with a 25 μm diameter pore. exlibrisgroup.comnih.gov This miniaturized setup requires only microliter volumes of the organic and aqueous phases. exlibrisgroup.comnih.gov The developed electrochemical methodology has been successfully applied to detect this compound in spiked biological fluids, including urine and blood. exlibrisgroup.comnih.gov

Fluorescence-Based Bioanalytical Methodologies (e.g., Fluorescamine (B152294) Derivatization)

Fluorescence spectroscopy offers a highly sensitive and selective alternative for the quantification of this compound. colab.wsresearchgate.net A common strategy involves chemical derivatization to convert the non-fluorescent analyte into a fluorescent product. nih.govresearchgate.net Fluorescamine is a well-established derivatizing agent that specifically reacts with primary amines, such as the one present in the 7-position of this compound, to yield a highly fluorescent pyrrolinone-type product. nih.govresearchgate.net

This reaction is typically rapid and occurs at room temperature in a buffered aqueous solution. nih.govresearchgate.net The resulting fluorescent derivative can then be measured using a fluorometer at specific excitation and emission wavelengths. nih.gov For the related compound 7-amino-flunitrazepam, derivatization with fluorescamine allows for detection with excitation at 390 nm and emission at 470 nm. nih.gov A high-performance liquid chromatographic (HPLC) method combined with this fluorescence detection achieved a sensitivity limit of approximately 1 ng/mL in plasma for 7-amino-flunitrazepam. nih.gov A more recent fluorescence-based method for this compound using fluorescamine derivatization reported a lower detection limit of 0.0017 µg/mL and a limit of quantitation of 0.005 µg/mL. researchgate.net

Method Validation and Performance Metrics in Research Settings

Sensitivity and Limit of Detection (LOD) in Research Assays

The sensitivity of an analytical method, often defined by its limit of detection (LOD) and limit of quantification (LOQ), is a critical performance metric. For this compound, a variety of advanced analytical techniques have demonstrated impressive sensitivity, enabling its detection at very low concentrations in different research matrices. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Nano-enhanced ELISA has shown exceptional sensitivity, reaching the picogram per milliliter (pg/mL) level in buffer and sub-nanogram per milliliter (ng/mL) levels in urine. mdpi.comnih.gov Chromatographic methods coupled with mass spectrometry, such as HPLC-MS/MS and GC-MS, are also highly sensitive and specific, with LODs in the low ng/mL range. smolecule.comresearchgate.netnih.gov Spectroscopic methods, including those based on fluorescence after derivatization, provide another sensitive option for quantification. researchgate.net Electrochemical methods at the eLLI have also been developed, with detection limits derived from voltammetric data. exlibrisgroup.comnih.gov

| Analytical Method | Matrix | Metric | Value | Reference |

|---|---|---|---|---|

| Nano-Enhanced ELISA | Buffer | Sensitivity | 5.6 pg/mL | mdpi.comnih.gov |

| Nano-Enhanced ELISA | Urine | LOD | 0.18 ng/mL | mdpi.comnih.gov |

| HPLC-MS/MS | Urine | LOD | 0.07 ng/mL | smolecule.comnih.gov |

| HPLC-MS/MS | Urine | LOQ | 0.5 ng/mL | nih.gov |

| GC-MS (TBDMS derivatization) | Urine | LOD | 1.0 ng/mL | researchgate.net |

| GC-MS (TBDMS derivatization) | Urine | LOQ | 3.0 ng/mL | researchgate.net |

| Class-Selective ELISA | - | IC50 | 1.92 ng/mL | tandfonline.comtandfonline.comtandfonline.com |

| Fluorescence (Fluorescamine) | - | LOD | 1.7 ng/mL | researchgate.net |

| Fluorescence (Fluorescamine) | - | LOQ | 5.0 ng/mL | researchgate.net |

Specificity and Selectivity Studies

Specificity and selectivity are paramount in analytical methods to ensure that the signal being measured is solely from the analyte of interest, this compound, without interference from other structurally related compounds or matrix components.

In the realm of immunoassays, the specificity of antibodies is a key determinant. Research has been conducted to develop class-selective polyclonal antibodies by using haptens of this compound conjugated to a carrier protein like bovine serum albumin (BSA). tandfonline.comtandfonline.com These antibodies have demonstrated high affinity and specificity for this compound and other related benzodiazepines. tandfonline.comtandfonline.com However, cross-reactivity can still be a concern. For instance, some enzyme-linked immunosorbent assays (ELISAs) designed for 7-aminoflunitrazepam (B158405) have shown cross-reactivity with diazepam and its parent compound, flunitrazepam. oup.com One study noted that commercially available benzodiazepine immunoassays did not detect this compound at concentrations up to 70 ng/mL, highlighting the variability in specificity among different assay kits. nih.gov Another report indicated a 44% cross-reactivity for this compound at a concentration of 450 ng/mL in a specific immunoassay. scirp.org

Chromatographic techniques coupled with mass spectrometry (MS) inherently offer higher specificity and selectivity. sci-hub.se Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are considered gold standards. sci-hub.seresearchgate.net In LC-MS/MS, specificity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for this compound. researchgate.netnih.gov This technique has proven to be robust and specific for the determination of benzodiazepines in urine. nih.gov Similarly, GC-MS, often involving a derivatization step to improve the volatility of this compound, provides high selectivity based on both the retention time of the analyte and its unique mass spectrum. smolecule.com

The table below summarizes the cross-reactivity of this compound in a particular benzodiazepine immunoassay system.

Table 1: Cross-Reactivity of this compound in a Benzodiazepine Immunoassay

| Compound | Concentration (µg/mL) for Positive Effect |

|---|---|

| This compound | 0.75 |

| Oxazepam (cutoff) | 0.2 |

| Diazepam | 0.065 |

| Nitrazepam | 0.3 |

Data sourced from MercyOne Laboratory Test Catalog. testcatalog.org

Quantitative Accuracy, Precision, and Linearity in Research Methods

The reliability of a quantitative analytical method hinges on its accuracy, precision, and linearity. ich.org

Accuracy refers to the closeness of the measured value to the true value. In the analysis of this compound, accuracy is often assessed by analyzing spiked samples with known concentrations of the analyte. For a nano-enhanced ELISA method, recoveries for this compound in spiked urine samples ranged from 83.4% to 95.5%. mdpi.com An LC-MS/MS method for benzodiazepines in urine reported average recoveries for various analytes, including this compound, to be between 56% and 83%. nih.gov Another study developing a class-selective ELISA showed recoveries between 75% and 103% in spiked pig urine. tandfonline.com

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For a nano-enhanced ELISA, the maximum intra-assay and inter-assay %CV were 4.7% and 4.6%, respectively. mdpi.com An LC-MS/MS method for benzodiazepines in urine demonstrated a between-day precision in the range of 3-12%. nih.gov Another LC-MS/MS method for 33 benzodiazepines reported intraday accuracy between 94% and 112% with a %RSD less than 12%, and interday accuracy between 93% and 111% with a %RSD less than 13%. thermofisher.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is crucial for quantification. An LC-MS/MS method established a linear concentration range for this compound from 0.1 to 8.0 µM. nih.gov A rapid resolution liquid chromatography-tandem mass spectrometry (RRLC/QqQ-MS) method demonstrated linearity for a panel of benzodiazepines over a concentration range of 0.1 ng/mL to 500 ng/mL. jfda-online.com A UHPLC-TOF-MS method showed a calibration range for this compound starting at 0.05 mg/kg. researchgate.net

The following table provides a summary of the quantitative performance of various analytical methods for this compound.

Table 2: Quantitative Performance of Analytical Methods for this compound

| Method | Linearity Range | Accuracy (% Recovery) | Precision (%CV or %RSD) | Matrix |

|---|---|---|---|---|

| Nano-Enhanced ELISA mdpi.com | 0.01 - 4.0 ng/mL | 83.4 - 95.5% | < 11% (RSD) | Urine |

| LC-MS/MS nih.gov | 0.1 - 8.0 µM | 56 - 83% | 3 - 12% (between-day) | Urine |

| Class-Selective ELISA tandfonline.comtandfonline.com | Not Specified | 82 - 103% | < 14% | Pig Urine |

| UPLC-MS/MS scispace.com | 0.0015 - 1.0 mg/kg | Not Specified | 6.0 - 18.7% (long-term) | Whole Blood |

| RRLC/QqQ-MS jfda-online.com | 0.1 - 500 ng/mL | 91.2 - 106.1% (intra-day) | 0.1 - 8.8% (intra-day) | Urine |

Matrix Effects and Sample Preparation Protocols for Research Samples

Biological samples such as urine and blood are complex matrices that can interfere with the analysis of this compound, leading to what is known as the matrix effect. This can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of the results. researchgate.net Therefore, effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest.

Common sample preparation techniques for this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.neties.gov.pl LLE uses immiscible solvents to partition the analyte from the sample matrix. researchgate.net SPE, a more common and often more efficient technique, utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. nih.govies.gov.plnih.gov

For urine samples, a preliminary step of enzymatic hydrolysis with β-glucuronidase is often employed. This is because many benzodiazepine metabolites, including this compound, are excreted as glucuronide conjugates. mdpi.comnih.govoup.com Hydrolysis cleaves these conjugates, releasing the free form of the analyte for extraction and analysis.

In some advanced LC-MS/MS methods, online SPE is integrated into the system. thermofisher.com This automates the extraction and clean-up process, reducing manual steps and improving throughput. For instance, a method for 33 benzodiazepines utilized an online SPE column with a column-switching system. thermofisher.com

The choice of extraction method and solvent can significantly impact recovery and minimize matrix effects. One study comparing LLE and SPE for flunitrazepam and 7-aminoflunitrazepam from human plasma found that LLE with ethyl acetate (B1210297) was as efficient as SPE with specific cartridges. researchgate.net Another study on whole blood used ethyl acetate for extraction at a controlled pH. scispace.com

The table below outlines various sample preparation protocols used in this compound research.

Table 3: Sample Preparation Protocols for this compound Analysis

| Matrix | Preparation Steps | Extraction Method | Key Reagents |

|---|---|---|---|

| Urine nih.govoup.com | Enzymatic hydrolysis (β-glucuronidase) | Solid-Phase Extraction (SPE) | β-glucuronidase, Polymer-based mixed-mode column |

| Urine mdpi.com | Centrifugation, Enzymatic hydrolysis, Dilution | Not applicable (direct analysis after prep) | β-glucuronidase, Phosphate (B84403) buffer |

| Whole Blood scispace.com | Spiking with internal standard, pH adjustment | Liquid-Liquid Extraction (LLE) | Borate buffer (pH 9), Ethyl acetate |

| Whole Blood/Urine ies.gov.pl | Hydrolysis (urine), pH adjustment (blood) | SPE (urine), LLE (blood) | β-glucuronidase (urine), Ethyl acetate (blood) |

| Plasma/Serum thermofisher.com | Automated internal standard addition | Direct Injection or Offline Protein Precipitation | Acetonitrile (B52724) (for precipitation) |

Structure Activity Relationship Sar and Theoretical Molecular Studies of 7 Aminonitrazepam

Computational Chemistry Approaches to Structure-Function Relationships

Computational chemistry serves as a powerful tool to dissect the relationship between the three-dimensional structure of 7-aminonitrazepam and its biological function. These methods allow for the analysis of molecular conformations, binding energies, and electronic properties that are critical for receptor interaction.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT is applied to perform conformational analysis, which involves identifying the molecule's most stable three-dimensional shapes, or conformers. By calculating the potential energy surface, researchers can determine the low-energy, and therefore most probable, conformations that the molecule will adopt. mdpi.comresearchgate.net The accuracy of these calculations is dependent on the chosen functional and basis set, with benchmarks showing that functionals like MPWB1K and PBE1PBE can provide high accuracy for related molecules. researchgate.net This analysis is a foundational step, as the specific conformation of this compound is crucial for its ability to be recognized by and bind to a receptor. nih.gov

To analyze how this compound interacts with its biological target, typically a receptor's binding site, researchers employ methods like Molecular Mechanics (MM) and semiempirical molecular orbital methods. numberanalytics.combris.ac.uk

Molecular Mechanics (MM): MM methods use classical physics to model the interactions within and between molecules. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are widely used to estimate the binding free energy of a ligand to a protein. numberanalytics.comwindows.net These calculations involve simulating the this compound molecule, its receptor, and the resulting complex to calculate the average changes in molecular mechanics energy and solvation energy upon binding. windows.net This provides a quantitative measure of the binding affinity.

Semiempirical Molecular Orbital Methods: These methods, such as AM1, PM3, and MNDO, are faster than ab initio quantum methods because they use parameters derived from experimental data to simplify calculations. bris.ac.uk They are particularly useful for larger systems and for studying electronic properties. For instance, quantum chemical calculations at the PM3 level have been used to construct electron conformational matrices for related pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (B76468) derivatives to identify the pharmacophore, which is the essential part of the molecule for biological activity. researchgate.net Such an approach can be applied to this compound to analyze its interaction within a binding site. researchgate.net

Table 1: Overview of Computational Methods in this compound Analysis

| Method Type | Specific Technique | Application in Drug Analysis | Reference |

| Quantum Mechanics | Density Functional Theory (DFT) | Determining stable molecular conformations and electronic properties. | mdpi.comresearchgate.net |

| Molecular Mechanics | MM-PBSA / MM-GBSA | Estimating the binding free energy of the ligand-receptor complex. | numberanalytics.comwindows.net |

| Semiempirical Methods | PM3, AM1, MNDO | Faster calculation of electronic properties for binding site and pharmacophore analysis. | bris.ac.ukresearchgate.net |

Density Functional Theory (DFT) Applications in Conformational Analysis

Receptor Interaction Modeling and Hypotheses

Modeling how this compound interacts with its receptor is key to understanding its biological effects. These models lead to hypotheses about the specific chemical interactions and conformational states required for molecular recognition.

The chemical structure of this compound includes a diazepine (B8756704) ring and a 7-amino group. nih.gov This primary amine group can become protonated under physiological conditions, acquiring a positive charge. This feature allows for the postulation of significant interactions with cationic receptor sites, or more accurately, interactions of the now-cationic ligand with anionic or polar sites within the receptor. nih.gov It is hypothesized that the protonated amino group of this compound could form strong electrostatic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding pocket. whba1990.org This type of interaction, where a protonated amine interacts with carboxylate groups, is a recognized binding motif in many biological systems. whba1990.org

For a ligand to be recognized by a receptor, it must adopt a specific "bioactive" conformation that is complementary to the binding site's shape and chemical environment. nih.govmdpi.com The concept of conformational restriction, where a molecule's flexibility is reduced to favor this bioactive shape, is a key principle in medicinal chemistry. nih.gov In the case of this compound, its conformational state is influenced by the puckering of the seven-membered diazepine ring and the rotation around single bonds. Computational studies on haptens, which included this compound, have utilized conformational alignment to rationalize their ability to generate specific antibody responses, highlighting the importance of its 3D structure in molecular recognition processes. researchgate.net The specific spatial arrangement of its phenyl group, lactam ring, and 7-amino group is critical for fitting into the benzodiazepine binding site on receptors like the GABA-A receptor. nih.govnih.gov

Postulated Interactions with Cationic Receptor Sites

Theoretical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to create a mathematical model that links the chemical structure of a compound to its biological activity. nih.goveuropa.eu For this compound, QSAR models would use calculated theoretical descriptors to predict its activity. herts.ac.uk These descriptors quantify various aspects of the molecule's physicochemical properties.

The process involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find the best correlation with their measured biological activity. nih.gov For designer benzodiazepines, QSAR models have been developed to predict activity, with findings often supported by molecular docking exercises. herts.ac.uk Descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others.

Table 2: Potential Theoretical Descriptors for QSAR Analysis of this compound

| Descriptor Class | Example Descriptor | Physical Meaning | Reference |

| Electronic | GCUT_PEOE_0 | A charge-based descriptor reflecting partial atomic charges. | nih.gov |

| Steric / Size | vsa_other | Van der Waals surface area of atoms not classified as polar, donor, or acceptor. | nih.gov |

| Hydrophobicity | XLogP3 | A computed logarithm of the partition coefficient, indicating hydrophobicity. | nih.gov |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | nih.gov |

| Energy-related | vsurf_EWmin1 | Lowest hydrophilic energy from interaction with a water probe. | nih.gov |

| Atom Counts | Number of Nitrogen Atoms | The total count of nitrogen atoms in the structure. | nih.gov |

Topological and Physicochemical Features in SAR Modeling

The biological activity of benzodiazepines, including this compound, is intrinsically linked to their three-dimensional structure and physicochemical properties. SAR and QSAR studies have identified several key topological and physicochemical descriptors that are critical in modeling the activity of these compounds. academicjournals.org Early SAR studies on benzodiazepines indicated that the seven-membered diazepine ring was essential for affinity towards the benzodiazepine binding site. academicjournals.org

For benzodiazepine derivatives, the substituent at position 7 of the 'A' ring is a primary determinant of activity. The presence of an electronegative group at this position, such as a nitro group (as in the parent compound, nitrazepam) or an amino group (in this compound), is known to enhance functional anxiolytic activity. gpatindia.com Conversely, substitutions at positions 6, 8, or 9 with electronegative groups tend to decrease this activity. gpatindia.com

QSAR models developed for various benzodiazepines have successfully correlated biological activity with a range of calculated molecular descriptors. derpharmachemica.comnih.gov These descriptors fall into several categories:

Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe its size, shape, and degree of branching. Examples include Connectivity indices (χ), Balaban J index, and Kier shape indices (κ).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and polarizability are fundamental to SAR. academicjournals.org Molecular lipophilicity, in particular, has been found to play a significant role in the receptor affinity of numerous benzodiazepines. academicjournals.org

Electronic Descriptors: These relate to the electron distribution in the molecule. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as dipole moments, are often crucial parameters in QSAR models for this class of compounds. derpharmachemica.com

3D Descriptors: These descriptors, such as those from WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) methodologies, encode information about the three-dimensional arrangement of atoms in the molecule. nih.gov

The following table summarizes key physicochemical and topological features relevant to the SAR modeling of this compound and related compounds.

| Descriptor Type | Descriptor Name | Value (for this compound) | Significance in SAR Modeling |

| Physicochemical | Molecular Weight | 251.28 g/mol nih.gov | Influences absorption, distribution, and metabolism. |

| XLogP3 | 1.0 nih.gov | A measure of lipophilicity, critical for crossing biological membranes and receptor binding. academicjournals.org | |

| Hydrogen Bond Donors | 2 nih.gov | Important for specific interactions with receptor binding sites. nih.gov | |

| Hydrogen Bond Acceptors | 2 nih.gov | Crucial for forming hydrogen bonds with amino acid residues in the target protein. nih.gov | |

| Polar Surface Area | 67.5 Ų nih.gov | Influences membrane permeability and overall bioavailability. | |

| Topological | Ring Count | 3 nih.gov | The core benzodiazepine structure is fundamental to its general activity profile. |

| Rotatable Bond Count | 1 nih.gov | Affects conformational flexibility, which is important for fitting into a receptor's binding pocket. | |

| Electronic | Electronegative Group at C7 | Amino (NH2) group | The nature and electronic properties of the C7 substituent are critical for modulating receptor affinity and activity. gpatindia.com |

This table is generated based on data from cited sources and general principles of QSAR for benzodiazepines.

Predictive Models for Biological Activity in Analogues

Predictive QSAR models are powerful tools for estimating the biological activity of new or uncharacterized analogues, guiding drug discovery, and assessing potential risks of new psychoactive substances. nih.govmdpi.com For benzodiazepines, various QSAR models have been developed to predict their binding affinity for GABAA receptors, which is their primary mechanism of action. nih.govmdpi.com

These models are built using a "training set" of compounds with known biological activities and are then validated using a "test set" to ensure their predictive power. mdpi.com The statistical robustness of these models is assessed by parameters such as the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validated coefficient of determination (Q² or R²cv), which indicates the model's predictive ability. mdpi.comacs.org

Several types of QSAR modeling have been applied to benzodiazepine analogues:

2D-QSAR: These models use 2D descriptors (topological, physicochemical) to establish a linear relationship with biological activity. For instance, a 2D-QSAR model developed for designer benzodiazepines (DBZDs) yielded an R² of 0.75 for the training set and 0.66 for the test set, successfully predicting the activity of a large number of compounds. mdpi.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) use 3D fields (steric and electrostatic) to model activity. CoMFA models for imidazobenzodiazepines have shown good predictive ability for binding affinities at various GABAA receptor subtypes. acs.orgnih.gov These models can visualize favorable and unfavorable regions for ligand binding, providing crucial insights for designing more selective compounds. acs.org

Hybrid/Multidimensional QSAR: These approaches combine descriptors from different dimensions (1D, 2D, 3D) to build more robust models. A study on 1,4-benzodiazepine-2,5-diones as HDM2 antagonists used a combination of genetic function approximation (GFA) and genetic partial least squares (G/PLS) to develop a model with high predictive power (R²adj = 0.855, R²cv = 0.817). nih.gov

The table below presents a summary of representative predictive models developed for benzodiazepine analogues.

| Model Type | Predicted Activity | Key Descriptors/Influential Factors | Statistical Performance | Target Receptor/System |

| 2D-QSAR | GABA-A Receptor Binding (log1/c) | 2D descriptors (e.g., polar and hydrophobic functions) | Training set r² = 0.75; Test set r² = 0.66 mdpi.com | GABA-A Receptors |

| Pharmacophore-based QSAR | GABA-A Receptor Binding | Positioning of H-bond acceptors, aromatic rings, and hydrophobic groups | Training set R² = 0.90; Test set R² = 0.86 nih.gov | GABA-A Receptors |

| 3D-QSAR (CoMFA) | Binding Affinity (Ki) at specific receptor subtypes | Steric and Electrostatic fields | Good cross-validated correlations (specific q² values vary by subtype) acs.orgnih.gov | Recombinant GABA-A Receptor Subtypes (αxβ3γ2) |

| Hybrid QSAR (GFA/G-PLS) | pIC50 for HDM2 inhibition | V_DIST_equ, CHI_1, Shadow_XZ, and other 2D/3D descriptors | R²adj = 0.855; R²cv = 0.817 nih.gov | HDM2-p53 Interaction |

This table summarizes findings from various QSAR studies on benzodiazepine derivatives and is intended to be illustrative of the modeling approaches used for this class of compounds.

Applications of 7 Aminonitrazepam in Research Tools and Standards

Utilization as a Reference Standard in Analytical Chemistry

Certified reference materials (CRMs) of 7-Aminonitrazepam are fundamental for ensuring the accuracy and reliability of analytical tests in clinical and forensic toxicology. cerilliant.comsigmaaldrich.comsigmaaldrich.com These standards are used to calibrate instruments, validate analytical methods, and as quality control materials to ensure that laboratory results are precise and traceable. synzeal.com this compound standards, typically supplied as solutions in solvents like acetonitrile (B52724) or methanol (B129727), are suitable for a range of sophisticated analytical techniques. cerilliant.comlipomed-usa.comsigmaaldrich.com

The primary application of these standards is in chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). cerilliant.comsigmaaldrich.comsigmaaldrich.comcerilliant.com These methods are employed for the quantitative analysis and confirmation of nitrazepam use by detecting its major metabolite, this compound, in biological samples like urine, plasma, and blood. cerilliant.comnih.govresearchgate.net The availability of isotopically labeled internal standards, such as this compound-D5, further enhances the accuracy of quantitation in these complex matrices by correcting for matrix effects and variations in sample preparation. sigmaaldrich.comcerilliant.com

Various analytical methods have been developed and validated using this compound as a reference standard. These methods offer high sensitivity and specificity for its detection.

Table 1: Analytical Methods Utilizing this compound as a Reference Standard

| Analytical Technique | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Findings & Application |

| LC-MS/MS | Urine | LOD: 0.07 ng/mL; LOQ: 0.5 ng/mL researchgate.net | High sensitivity and good repeatability, suitable for practical analysis. researchgate.net |

| GC-MS | Urine | LOD: 1 µg/L; LOQ: 3 µg/L researchgate.net | Highly sensitive method developed using tert-butyldimethylsilyl (TBDMS) derivatization. researchgate.net |

| HPLC with UV Detection | Plasma, Serum, Whole Blood | LOD: 50 µg/L nih.gov | Simple, rapid method with complete resolution of nitrazepam and its major metabolites. nih.gov |

| Thin-Layer Chromatography (TLC) with Densitometry | Urine | LOD: 10 ng/mL | Quantitative method for determining nitrazepam and its metabolites. |

| UHPLC-MS/MS | Water, Sediment | LOD: 0.002–0.01 µg/L (Water), 0.01–0.5 µg/kg (Sediment) mdpi.com | Rapid and sensitive method for environmental monitoring. mdpi.com |

| Nano-enhanced ELISA | Urine, Buffer | LOD: 0.18 µg/kg (Urine); Sensitivity: 5.6 pg/mL (Buffer) mdpi.com | ~20 times more sensitive than traditional ELISA. mdpi.com |

Role in Toxicological Research Method Development

This compound is instrumental in the development and validation of new and improved toxicological research methods for the detection of benzodiazepines. mdpi.comwaters.com As the primary metabolite of nitrazepam, its detection is a reliable indicator of the parent drug's consumption, making it a crucial target in forensic and clinical toxicology investigations. lipomed-usa.comresearchgate.net

Research efforts focus on creating more sensitive, rapid, and efficient analytical procedures for a wide range of biological samples. researchgate.netwaters.com For instance, a comprehensive UHPLC-MS/MS method was developed for the confirmatory and quantitative analysis of both traditional and designer benzodiazepines, including this compound. waters.com This method utilized a simplified sample extraction procedure and achieved baseline separation for all targeted compounds, demonstrating the role of this compound in validating broad-spectrum screening methods. waters.comlcms.cz

Furthermore, studies comparing drug concentrations in various postmortem matrices rely on the accurate measurement of this compound to understand its distribution and stability after death. One study investigated its concentrations in peripheral blood, cardiac blood, pericardial fluid, and muscle tissue, providing valuable data for forensic toxicologists in interpreting postmortem results. nih.gov The development of these multi-analyte and multi-matrix methods is essential for advancing the capabilities of toxicological analysis. nih.govjst.go.jp

Table 2: Research Findings in Toxicological Method Development for this compound